molecular formula C11H15NO B1280788 cis-3-(Benzyloxy)cyclobutanamine CAS No. 92146-77-5

cis-3-(Benzyloxy)cyclobutanamine

Cat. No.: B1280788
CAS No.: 92146-77-5
M. Wt: 177.24 g/mol
InChI Key: GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-(Benzyloxy)cyclobutanamine is a chemical compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol It is characterized by a cyclobutane ring substituted with a benzyloxy group and an amine group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-(Benzyloxy)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted cyclobutane derivative with an amine source. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

cis-3-(Benzyloxy)cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted cyclobutanones, while reduction may produce various amine derivatives .

Mechanism of Action

The mechanism of action of cis-3-(Benzyloxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-3-(Benzyloxy)cyclobutanamine include:

Uniqueness

This compound is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different stereochemical interactions compared to its trans isomer or other similar compounds.

Properties

IUPAC Name

3-phenylmethoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQDBGCDZWPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (5-6 N in IPA, 3 mL) was added to a solution of tert-butyl 3-(benzyloxy)cyclobutylcarbamate (1.07 g, 3.86 mmol) in THF (10 mL). The mixture was stirred at 50° C. for 3 h, then cooled to RT. The solvent was removed in vacuo and EtOAc (10 mL) was added. The resulting suspension was cooled to 0° C. for 1 h, then the solid was collected by filtration to give the amine as a white solid (601 mg, 73%).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.